

# physical and chemical properties of Tert-butyl 3-acetylphenylcarbamate

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## Compound of Interest

Compound Name: *Tert-butyl 3-acetylphenylcarbamate*

Cat. No.: B152993

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## An In-depth Technical Guide to Tert-butyl 3-acetylphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tert-butyl 3-acetylphenylcarbamate** is a synthetic organic compound of growing interest within the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a reactive acetyl group and a tert-butyloxycarbonyl (Boc)-protected amine on a phenyl ring, positions it as a valuable intermediate for the synthesis of a diverse array of more complex molecules. The strategic placement of these functional groups allows for selective chemical transformations, making it a versatile building block in the design and development of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of **Tert-butyl 3-acetylphenylcarbamate**, its synthesis, and its potential applications, offering a critical resource for researchers engaged in the exploration of new chemical entities.

### Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of **Tert-butyl 3-**

**acetylphenylcarbamate** are summarized in the table below.

Property	Value	Source/Reference
CAS Number	79537-70-5	
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	
Molecular Weight	235.28 g/mol	
Physical Form	Solid	
Boiling Point	310.2 °C at 760 mmHg	
Melting Point	Not explicitly available in searched literature.	
Solubility	Soluble in many organic solvents.	General knowledge for Boc-protected anilines.

## Chemical Structure and Reactivity

The structure of **Tert-butyl 3-acetylphenylcarbamate** is key to its utility as a synthetic intermediate. The molecule consists of a central benzene ring substituted with an acetyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protected amino group.

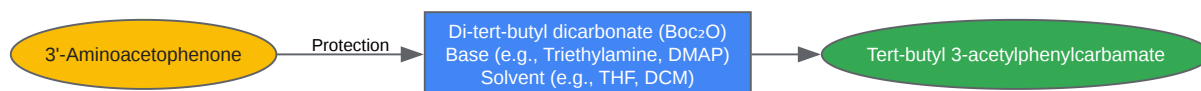
**Figure 1:** Chemical structure of **Tert-butyl 3-acetylphenylcarbamate**.

The Boc protecting group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the free amine. This allows for the selective functionalization of the acetyl group or the aromatic ring while the amino group remains protected. Subsequently, the deprotected amine can participate in a wide range of reactions, including amide bond formation, alkylation, and arylation. The acetyl group, a ketone, is amenable to reactions such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions.

## Synthesis

The most common synthetic route to **Tert-butyl 3-acetylphenylcarbamate** involves the protection of the amino group of 3'-aminoacetophenone with a tert-butyloxycarbonyl (Boc)

group. This reaction is typically carried out using di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) in the presence of a suitable base.



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**Figure 2:** Synthetic pathway to **Tert-butyl 3-acetylphenylcarbamate**.

## Experimental Protocol: Synthesis of Tert-butyl 3-acetylphenylcarbamate

This protocol describes a general procedure for the Boc-protection of 3'-aminoacetophenone.

Materials:

- 3'-Aminoacetophenone
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ ) or 4-Dimethylaminopyridine (DMAP)
- Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 3'-aminoacetophenone in an appropriate volume of anhydrous THF or DCM.
- Add a suitable base, such as triethylamine (1.1-1.5 equivalents) or a catalytic amount of DMAP.
- To this stirred solution, add di-tert-butyl dicarbonate (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- If necessary, purify the crude product by flash column chromatography on silica gel to yield pure **Tert-butyl 3-acetylphenylcarbamate**.

## Spectroscopic Characterization

While specific experimental spectra for **Tert-butyl 3-acetylphenylcarbamate** are not readily available in the public domain, the expected spectral data can be predicted based on its structure and comparison with analogous compounds.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl group, and the tert-butyl group.

- Aromatic Protons (Ar-H): A complex multiplet pattern in the range of  $\delta$  7.0-8.0 ppm.

- Acetyl Protons ( $\text{CH}_3\text{CO}$ ): A singlet at approximately  $\delta$  2.5 ppm.
- Tert-butyl Protons ( $(\text{CH}_3)_3\text{C}$ ): A singlet integrating to nine protons at around  $\delta$  1.5 ppm.[\[1\]](#)
- Amine Proton (NH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

## $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Carbonyl Carbon ( $\text{C}=\text{O}$ , acetyl): A signal in the region of  $\delta$  195-200 ppm.
- Carbonyl Carbon ( $\text{C}=\text{O}$ , carbamate): A signal around  $\delta$  150-155 ppm.
- Aromatic Carbons (Ar-C): Multiple signals in the aromatic region ( $\delta$  110-145 ppm).
- Quaternary Carbon ( $\text{C}(\text{CH}_3)_3$ ): A signal around  $\delta$  80 ppm.
- Tert-butyl Carbons ( $\text{C}(\text{CH}_3)_3$ ): A signal at approximately  $\delta$  28 ppm.[\[2\]](#)
- Acetyl Carbon ( $\text{CH}_3\text{CO}$ ): A signal around  $\delta$  26 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- N-H Stretch: A band in the region of  $3300\text{-}3400\text{ cm}^{-1}$ .
- C-H Stretch (aromatic and aliphatic): Bands in the  $2850\text{-}3100\text{ cm}^{-1}$  region.
- C=O Stretch (ketone): A strong absorption band around  $1680\text{ cm}^{-1}$ .
- C=O Stretch (carbamate): A strong absorption band around  $1710\text{ cm}^{-1}$ .
- N-H Bend: An absorption in the region of  $1500\text{-}1550\text{ cm}^{-1}$ .
- C-O Stretch (carbamate): Bands in the  $1200\text{-}1300\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion ( $M^+$ ): A peak at  $m/z = 235$ .
- Fragmentation: Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).<sup>[3]</sup> The acetyl group can also undergo fragmentation.

## Applications in Drug Development

The structural motifs present in **Tert-butyl 3-acetylphenylcarbamate** make it a valuable precursor in the synthesis of various biologically active compounds. The Boc-protected amine allows for its incorporation into peptide-like structures or as a linker in more complex molecular architectures. The acetylphenyl moiety is a common feature in a number of pharmacologically active molecules.

While specific examples of the direct use of **Tert-butyl 3-acetylphenylcarbamate** in drug development are not widely reported in the available literature, its constituent parts are of significant interest. For instance, carbamate-containing compounds are a broad class of molecules with diverse biological activities. The acetylphenyl group is a key pharmacophore in some enzyme inhibitors and receptor modulators.

The primary utility of **Tert-butyl 3-acetylphenylcarbamate** lies in its role as a versatile chemical intermediate, enabling the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

## Safety and Handling

**Tert-butyl 3-acetylphenylcarbamate** is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**Tert-butyl 3-acetylphenylcarbamate** is a valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery. Its well-defined structure and the differential reactivity of its functional groups allow for a wide range of chemical transformations. This guide has provided a comprehensive overview of its known physical and chemical properties, a general synthetic protocol, and predicted spectroscopic data. As research in medicinal chemistry continues to evolve, the utility of such well-designed building blocks will undoubtedly expand, paving the way for the discovery of new and improved therapeutic agents.

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